2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
Description
2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, fluorine, and methoxy groups, respectively. The dihydropyrazole core is a five-membered ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the molecule.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O/c1-28-22-5-3-2-4-17(22)20-13-19(14-6-9-16(25)10-7-14)26-27(20)21-12-15(23)8-11-18(21)24/h2-12,20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLZIBYHNURLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde, 4-fluorobenzaldehyde, and 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazolines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
- 5-(4-Fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
- 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole
Uniqueness
2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole is unique due to the specific combination of substituents on the aromatic rings, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methoxy groups in specific positions enhances its reactivity and potential biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
